![molecular formula C8H8N4O B2359360 イミダゾ[1,2-a]ピリジン-2-カルボヒドラジド CAS No. 119448-27-0](/img/structure/B2359360.png)

イミダゾ[1,2-a]ピリジン-2-カルボヒドラジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

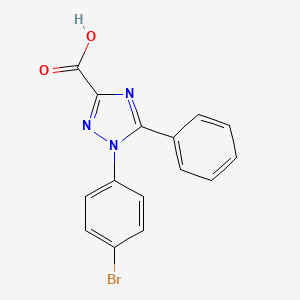

Imidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the CAS Number: 119448-27-0. It has a molecular weight of 176.18 and its IUPAC name is imidazo[1,2-a]pyridine-2-carbohydrazide .

Synthesis Analysis

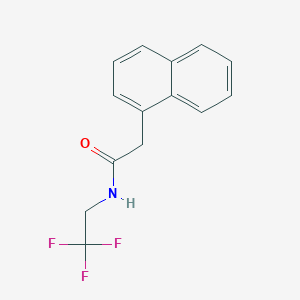

Two series of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been designed and synthesized for cytotoxic activity evaluation. The target compounds were designed in two series: aryl hydrazone derivatives that were devoid of triazole moiety and aryl triazole bearing group .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-2-carbohydrazide is characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies .Chemical Reactions Analysis

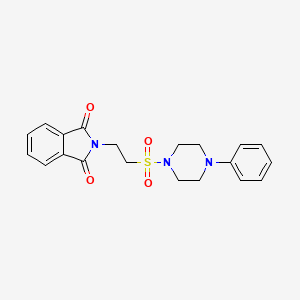

The synthesis of the Imidazo[1,2-a]pyridine-2-carbohydrazide scaffold has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyridine-2-carbohydrazide is a solid substance that is stored at ambient temperature .科学的研究の応用

- これらの化合物は、MDR-TB および XDR-TB に対して顕著な活性を示します。 研究者らは、構造活性相関、作用機序、およびスカフォールドホッピング戦略に基づいて、その開発を批判的にレビューしました .

- スカフォールドホッピングにより、イミダゾ[1,2-a]ピリジンは共有結合阻害剤の主要な骨格として機能します。 このスカフォールドを用いて、新規 KRAS G12C 阻害剤が合成され、Groebke-Blackburn-Bienaymè 反応 (GBB 反応) が促進されました .

- 関連するスカフォールドであるイミダゾ[1,2-a]ピラジンは、有機合成と創薬において汎用性の高いコアとして機能します。 その反応性と多様な生物活性により、医薬品化学研究の魅力的な選択肢となっています .

抗結核薬

共有結合阻害剤

有機合成と創薬

多様な生物活性

乳がんにおける抗増殖活性

作用機序

Target of Action

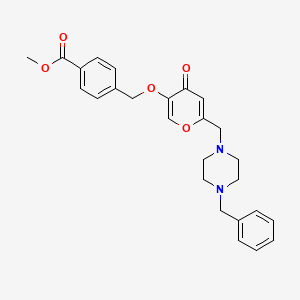

Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been found to exhibit cytotoxic activity against various human cancer cells . The most potent compound, 7d, was found to interact with PDGFRA (Platelet-derived growth factor receptor A), a cell surface tyrosine kinase receptor involved in cellular proliferation, differentiation, and survival .

Mode of Action

The compound 7d interacts with key residues Lys627 and Asp836 of PDGFRA . This interaction likely inhibits the kinase activity of PDGFRA, disrupting its signaling pathway and leading to an anti-proliferative effect on cancer cells .

Biochemical Pathways

The inhibition of PDGFRA disrupts its downstream signaling pathways, which are crucial for cell proliferation and survival . This disruption leads to an increase in the number of cells in the G0/G1 phase of the cell cycle and induces apoptosis .

Pharmacokinetics

The compound 7d exhibited cytotoxic potential with ic50 values of 226 µM and 134 µM against MCF-7 and HT-29 cells, respectively . , suggesting a favorable therapeutic window.

Result of Action

The result of the action of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives is the induction of apoptosis in cancer cells . Specifically, compound 7d increased the number of MCF-7 cells in the G0/G1 phase and induced apoptosis in these cells .

Safety and Hazards

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyridine-2-carbohydrazide interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Cellular Effects

Imidazo[1,2-a]pyridine-2-carbohydrazide has been shown to have cytotoxic activity against various cancer cells . It has been found to increase the number of MCF-7 cells in the G0/G1 phase and induce apoptosis in these cells .

Molecular Mechanism

The molecular mechanism of Imidazo[1,2-a]pyridine-2-carbohydrazide involves interactions with key residues of biomolecules . For instance, it has been found to target PDGFRA, with Lys627 and Asp836 being key residues interacting with the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, Imidazo[1,2-a]pyridine-2-carbohydrazide has been found to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .

特性

IUPAC Name |

imidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)6-5-12-4-2-1-3-7(12)10-6/h1-5H,9H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZQESDITRQWDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary biological activities of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives explored in the research?

A1: The research primarily investigates the antifungal [] and corrosion inhibition properties [, ] of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives.

Q2: How does the structure of Imidazo[1,2-a]pyridine-2-carbohydrazide lend itself to modifications for improving its activity?

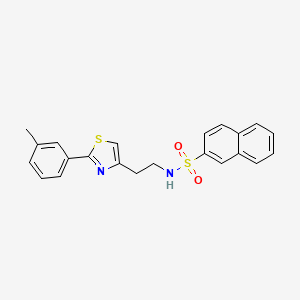

A2: The structure of Imidazo[1,2-a]pyridine-2-carbohydrazide allows for various modifications at different positions. Researchers have synthesized derivatives by introducing substituents on the hydrazinecarbothioamide group, incorporating thiazolidinone rings, and adding phenyl-oxadiazole moieties. [] These modifications aim to enhance the antifungal activity by potentially influencing target binding and other pharmacophoric properties. Similarly, modifications involving the introduction of bromine and methoxyphenyl groups are explored for corrosion inhibition applications. [, ]

Q3: Can you elaborate on the antifungal activity observed in some Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives?

A3: Certain derivatives, particularly hydrazinecarbothioamide derivatives like 4h and 4f, demonstrated notable activity against Microsporum canis. [] While the exact mechanism of action is not fully elucidated in the research, the variations in activity observed with different substituents suggest the importance of specific structural features for interacting with fungal targets.

Q4: What computational chemistry approaches have been applied to study Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives?

A4: Researchers have utilized computational methods, including molecular docking studies, to investigate the potential binding modes and interactions of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives with biological targets like Tyrosinase. [] These computational insights help in understanding structure-activity relationships and guiding the design of new derivatives with improved activity.

Q5: Beyond antifungal and corrosion inhibition, are there other potential applications being explored for Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives?

A5: Yes, research indicates potential applications of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives in the development of chemical sensors. For instance, a mixture of benzaldehyde and Imidazo[1,2-a]pyridine has shown promise as a colorimetric and fluorescent sensor for detecting fluoride ions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2359279.png)

![7-Chloro-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359284.png)

![N,1-bis(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359287.png)

![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2359289.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2359290.png)

![[(4-Sulfamoylphenyl)carbamoyl]formic acid](/img/structure/B2359294.png)

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359297.png)